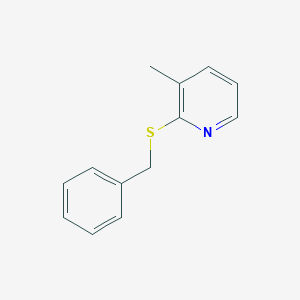

3-Methyl-2-(phenylmethylthio)-pyridine

货号:

B189470

CAS 编号:

117446-06-7

分子量:

215.32 g/mol

InChI 键:

MMQNPBDWOQCQQX-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

3-Methyl-2-(phenylmethylthio)-pyridine is a pyridine derivative featuring a methyl group at the 3-position and a benzylthio (SCH2Ph) substituent at the 2-position.

属性

CAS 编号 |

117446-06-7 |

|---|---|

分子式 |

C13H13NS |

分子量 |

215.32 g/mol |

IUPAC 名称 |

2-benzylsulfanyl-3-methylpyridine |

InChI |

InChI=1S/C13H13NS/c1-11-6-5-9-14-13(11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |

InChI 键 |

MMQNPBDWOQCQQX-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CC=C1)SCC2=CC=CC=C2 |

规范 SMILES |

CC1=C(N=CC=C1)SCC2=CC=CC=C2 |

同义词 |

3-Methyl-2-(phenylmethylthio)-pyridine |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Aryl-Substituted Pyridines

- 3-Methyl-2-(2'-methoxyphenyl)pyridine (27) : Synthesized via Suzuki coupling of 2-bromo-β-picoline with arylboronic acids, yielding 48% with distinct aromatic proton signals in NMR (δ 7.16–8.54 ppm) .

- 3-Methyl-2-(1-naphthyl)pyridine (29) : Prepared similarly (74% yield) using 1-naphthylboronic acid, demonstrating the versatility of coupling reactions for biaryl pyridines .

Thioether-Substituted Pyridines

- 2-(Methylthio)pyridine : Features a simpler methylthio group (C6H7NS, MW 125.19) and serves as a benchmark for sulfur-containing analogs .

- 3-(Methylthio)-2-(phenylethynyl)pyridine (CAS 900535-85-5) : Combines methylthio and phenylethynyl groups (MW 225.31), synthesized via unstated methods but highlighting the role of extended π-systems in neuroactive compounds .

- Pyridine, 3-chloro-4-methyl-2-(methylthio) : Incorporates chlorine and methyl groups (C7H8ClNS), illustrating halogenation effects on reactivity .

Benzylthio vs. Phenylthio Derivatives

- 2-((Phenylthio)methyl)pyridine (CAS 71897-63-7) : Contains a phenylthio-methyl group (C12H11NS, MW 201.29) instead of benzylthio, synthesized via 14 reported routes, emphasizing modular thiol-based substitutions .

Physicochemical Properties

NMR Spectral Data

- 3-Methyl-2-(2'-methoxyphenyl)pyridine (27) : ¹H NMR shows methyl signals at δ 2.38–2.42 ppm and aromatic protons at δ 7.16–8.54 ppm .

- 3-Methyl-2-(phenylmethylthio)-pyridine (Inferred) : Expected downfield shifts for SCH2Ph protons (δ ~3.5–4.0 ppm for SCH2; aromatic δ 7.2–8.5 ppm), similar to benzylthio analogs .

Molecular Weight and Solubility

Data Tables

Key Research Findings

- Synthetic Flexibility : Suzuki coupling and thiol substitution are robust methods for introducing aryl and thioether groups, respectively .

- Biological Potential: While direct data on 3-methyl-2-(phenylmethylthio)-pyridine are lacking, structural analogs demonstrate neuroactivity (e.g., mGluR5 antagonism), suggesting possible therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。